molecular formula C23H22F3NO2 B12766707 N-Ethyl-alpha-methyl-N-((1-naphthalenylcarbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine CAS No. 94593-42-7

N-Ethyl-alpha-methyl-N-((1-naphthalenylcarbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine

Cat. No.: B12766707
CAS No.: 94593-42-7
M. Wt: 401.4 g/mol
InChI Key: ZFRJVJKCYRTMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-alpha-methyl-N-((1-naphthalenylcarbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine is a synthetic organic compound It is characterized by its complex molecular structure, which includes a naphthalene ring, a trifluoromethyl group, and an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-alpha-methyl-N-((1-naphthalenylcarbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine typically involves multiple steps:

    Formation of the Ethanamine Backbone: This step involves the alkylation of an amine with an appropriate alkyl halide.

    Introduction of the Naphthalenylcarbonyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the naphthalene ring is acylated with a suitable acyl chloride.

    Addition of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-alpha-methyl-N-((1-naphthalenylcarbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including as a ligand for receptors or enzymes.

    Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-Ethyl-alpha-methyl-N-((1-naphthalenylcarbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine depends on its specific application:

    Molecular Targets: The compound may interact with specific proteins, receptors, or enzymes in biological systems.

    Pathways Involved: It may modulate signaling pathways, enzyme activity, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-alpha-methyl-N-((1-naphthalenylcarbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine
  • N-Ethyl-alpha-methyl-N-((1-naphthalenylcarbonyl)oxy)-3-(difluoromethyl)benzeneethanamine
  • N-Ethyl-alpha-methyl-N-((1-naphthalenylcarbonyl)oxy)-3-(trifluoromethyl)benzenepropanamine

Uniqueness

N-Ethyl-alpha-methyl-N-((1-naphthalenylcarbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence its reactivity and interactions with biological targets.

Properties

CAS No.

94593-42-7

Molecular Formula

C23H22F3NO2

Molecular Weight

401.4 g/mol

IUPAC Name

[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] naphthalene-1-carboxylate

InChI

InChI=1S/C23H22F3NO2/c1-3-27(16(2)14-17-8-6-11-19(15-17)23(24,25)26)29-22(28)21-13-7-10-18-9-4-5-12-20(18)21/h4-13,15-16H,3,14H2,1-2H3

InChI Key

ZFRJVJKCYRTMCB-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.